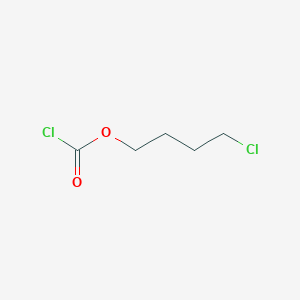
4-Chlorobutyl chloroformate
Descripción general
Descripción
4-Chlorobutyl chloroformate is an acid halide1. It is generated during the condensation of hydroxy acid with diphosgene1.
Synthesis Analysis
Chloroformates are a class of organic compounds with the formula ROC(O)Cl. They are formally esters of chloroformic acid2. The generation of 4-chlorobutyl chloroformate is reported during the condensation of hydroxy acid with diphosgene1.
Molecular Structure Analysis
The molecular formula of 4-Chlorobutyl chloroformate is ClCO2(CH2)4Cl1. Its molecular weight is 171.021.
Chemical Reactions Analysis
Chloroformates react with amines to form carbamates and with alcohols to form carbonate esters2. They also react with carboxylic acids to form mixed anhydrides2. These reactions are typically conducted in the presence of a base which serves to absorb the HCl2.
Physical And Chemical Properties Analysis
4-Chlorobutyl chloroformate has a refractive index of n20/D 1.453 (lit.)4. Its boiling point is 89-90 °C/10 mmHg (lit.) and it has a density of 1.252 g/mL at 25 °C (lit.)4.
Aplicaciones Científicas De Investigación
Application in Solvolysis Studies
- Specific Scientific Field : Physical Organic Chemistry .
- Summary of the Application : 4-Chlorobutyl chloroformate is used in solvolysis studies, specifically to understand the influence of a terminal chlorine substituent on the rates and mechanisms of the solvolysis of n-alkyl chloroformates in hydroxylic solvents .
- Methods of Application or Experimental Procedures : The solvolysis of 4-chlorobutyl chloroformate is compared with the solvolysis of butyl chloroformate, propyl chloroformate, and 3-chloropropyl chloroformate. The influence of the chloro substituent is evaluated based on the application of the extended Grunwald–Winstein equation .
- Results or Outcomes : The influence of the chloro substituent is shown to be consistent with the proposal of an addition-elimination mechanism for solvolysis in the solvents of only modest solvent ionizing power. This changes over to an ionization mechanism for solvents of relatively high ionizing power and low nucleophilicity, such as aqueous fluoroalcohols with an appreciable fluoroalcohol content .
Application in Condensation Reactions
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Chlorobutyl chloroformate is used in condensation reactions, specifically in the condensation of hydroxy acid with diphosgene .
- Methods of Application or Experimental Procedures : The generation of 4-chlorobutyl chloroformate is reported during the condensation of hydroxy acid with diphosgene .
- Results or Outcomes : The outcome of this reaction is the formation of 4-chlorobutyl chloroformate .
Application in Derivatization for Gas Chromatography/Mass Spectrometry
- Specific Scientific Field : Analytical Chemistry .
- Summary of the Application : Chloroformates, including 4-Chlorobutyl chloroformate, are popular in the field of chromatography as derivatization agents .
- Methods of Application or Experimental Procedures : They convert polar compounds into less polar, more volatile derivatives. This enables the relatively simple transformation of a large array of metabolites (amino acids, amines, carboxylic acids, phenols) for analysis by gas chromatography/mass spectrometry .
- Results or Outcomes : The outcome of this application is the successful analysis of a wide range of metabolites using gas chromatography/mass spectrometry .
Application in the Introduction of Protecting Groups
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Chloroformates, including 4-Chlorobutyl chloroformate, are used to introduce protecting groups in organic synthesis . For example, benzyl chloroformate is used to introduce the Cbz (carboxybenzyl) protecting group and fluorenylmethyloxycarbonyl chloride is used to introduce the FMOC protecting group .
- Methods of Application or Experimental Procedures : The chloroformate reacts with the functional group (such as an amine or alcohol) that needs to be protected, forming a carbamate or carbonate ester . This protects the functional group from reacting in subsequent steps of the synthesis .
- Results or Outcomes : The outcome of this application is the successful protection of sensitive functional groups, enabling complex organic syntheses .
Application in the Formation of Mixed Anhydrides
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Chloroformates, including 4-Chlorobutyl chloroformate, are used in the formation of mixed anhydrides .
- Methods of Application or Experimental Procedures : The chloroformate reacts with a carboxylic acid to form a mixed anhydride . This reaction is typically conducted in the presence of a base, which serves to absorb the HCl produced .
- Results or Outcomes : The outcome of this application is the formation of mixed anhydrides, which are useful intermediates in organic synthesis .
Safety And Hazards
Direcciones Futuras
As of now, there are no specific future directions mentioned for 4-Chlorobutyl chloroformate. However, chloroformates are a versatile class of compounds with numerous applications in organic chemistry2, and it is likely that new uses and methods of synthesis will continue to be explored.
Propiedades
IUPAC Name |
4-chlorobutyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c6-3-1-2-4-9-5(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDWRXBRYNVCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369853 | |
| Record name | 4-Chlorobutyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobutyl chloroformate | |
CAS RN |
37693-18-8 | |
| Record name | 4-Chlorobutyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorobutyl carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




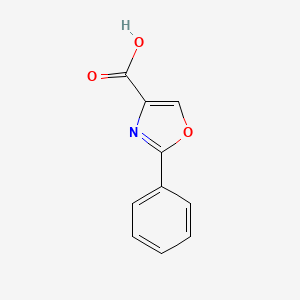
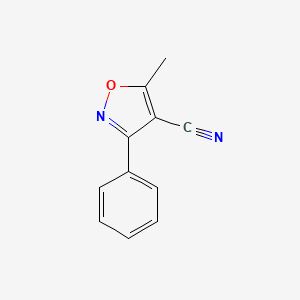
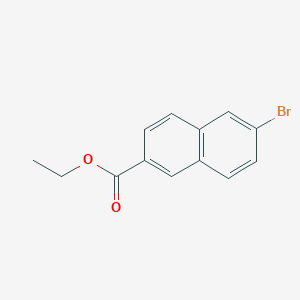
![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)
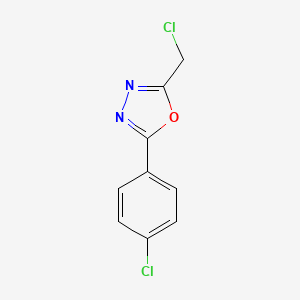

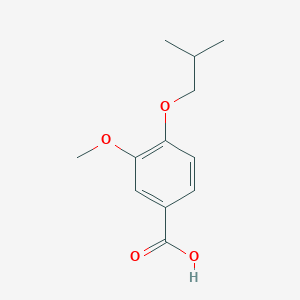
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)
![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)